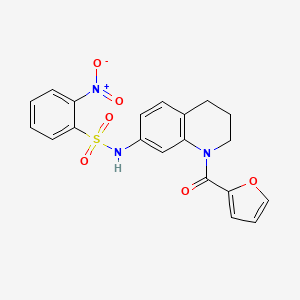
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether, commonly known as TDE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TDE is a versatile compound that can be used in various applications, including as a cross-linking agent, a polymer modifier, and a surfactant.
Aplicaciones Científicas De Investigación
Carcinogenic Risk Evaluation
Glycidyl ethers, including variants like (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether, are known for their reactivity as epoxides in various epoxy materials. Research shows they can cause allergic reactions and are genotoxic, leading to the formation of DNA adducts with nucleic acid components. This genotoxicity necessitates the evaluation of carcinogenic risks associated with these compounds (Plná, Segerbäck, & Schweda, 1996).
Polymer Chemistry Applications
The compound shows potential in polymer chemistry. For instance, 1-ethoxyethyl glycidyl ether, derived from Gly and ethyl vinyl ether, has been used for homopolymerization to produce linear polyglycidyl. This showcases the compound's versatility in creating polymers with complex architectures (Zhang & Wang, 2015).
Biocatalysis in Drug Synthesis
Glycidyl ethers are crucial in the organic synthesis of anti-cancer and anti-obesity drugs. The enantioselective properties of Ylehd, an epoxide hydrolase, have been studied for their potential in the kinetic resolution of glycidyl ethers, important for producing pharmaceutically relevant chiral compounds (Bendigiri et al., 2018).
Biomonitoring and Dosimetry
Glycidyl ethers' interaction with hemoglobin in mice was studied to explore biomonitoring potential for these compounds. This research is crucial for understanding human exposure to glycidyl ethers, commonly used in epoxy resins (Pérez, Plná, & Osterman-Golkar, 1997).
Inorganic/Organic Hybrid Materials
Glycidyl ethers have been used to create inorganic/organic hybrid materials. For instance, the photocurable, liquid epoxides derived from allyl glycidyl ether have been utilized as precursors in coating and nanocomposite applications (Sellinger & Laine, 1996).
Synthesis of Novel Compounds
The compound plays a role in the synthesis of novel materials. For example, fluorinated polyether glycol was successfully synthesized using fluorine-containing glycidyl ether, indicating potential in producing new materials with unique properties (Li, Song, & Wang, 2011).
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10-12-11-18-12/h12H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNLIMPNCMSLBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether | |
CAS RN |
73692-52-1 |
Source


|
| Record name | 2-(2,5,8,11,14-Pentaoxapentadecyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

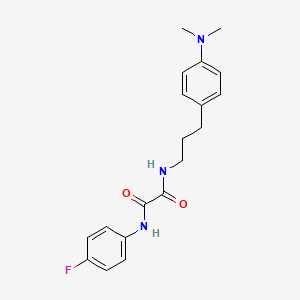
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2418341.png)
![4-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2418342.png)
![1-(3,4-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2418343.png)
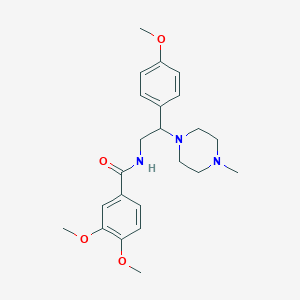
amine hydrochloride](/img/structure/B2418346.png)
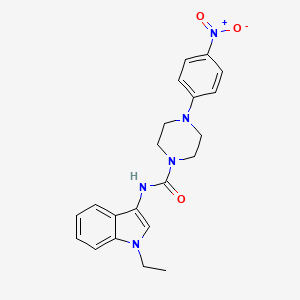
![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2418350.png)

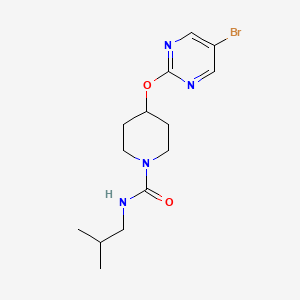

![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
![2-[(5-Oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile](/img/structure/B2418361.png)
